3-Nonenoyl chloride
Description
Isononanoyl Chloride, also termed 3,5,5-Trimethylhexanoyl chloride, is a branched-chain acyl chloride with the molecular formula C₉H₁₇ClO and a molecular weight of 176.68 g/mol . It is a clear, pungent liquid (density: 0.93–0.94 g/cm³) with a boiling point of 176–190°C . Its primary applications include synthesizing personal care ingredients (e.g., surfactants) and organic peroxide initiators for plastics production .
Properties
CAS No. |
764-87-4 |
|---|---|
Molecular Formula |
C9H15ClO |
Molecular Weight |
174.67 g/mol |
IUPAC Name |
non-3-enoyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-5-6-7-8-9(10)11/h6-7H,2-5,8H2,1H3 |
InChI Key |
ZJHVRKOJRYXRBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(=O)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution with Amines
3-Nonenoyl chloride reacts exothermically with primary amines to form substituted amides. The reaction follows a two-step nucleophilic addition-elimination mechanism:
Mechanism
-
Nucleophilic attack : The amine’s lone pair attacks the electrophilic carbonyl carbon.
-
Elimination : Chloride departs, forming HCl, which reacts with excess amine to yield ammonium chloride .
Experimental Example
In the synthesis of
-labeled capsaicin analogs, (E)-8-methyl-6-nonenoyl chloride condensed with 3,4-dihydroxybenzylamine under biphasic conditions (CHCl
/H
O, NaHCO
), yielding an amide precursor. This intermediate was subsequently methylated with
-CH
I to produce the final radiolabeled compound .
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Nonenoyl chloride + 3,4-dihydroxybenzylamine | CHCl | |||
| /H | ||||
| O, NaHCO | ||||
| , RT | N-(3,4-dihydroxybenzyl)-8-methyl-6-nonenamide | 68% |
Esterification with Alcohols
Alcohols react with 3-nonenoyl chloride to form esters, a reaction leveraged in fragrance and polymer industries.
Mechanism
-
Nucleophilic attack : Alcohol’s oxygen attacks the carbonyl carbon.
-
HCl elimination : Chloride leaves, and deprotonation stabilizes the ester 5.
Synthetic Application
Vanillyl alcohol reacted with 8-methylnonenoyl chloride (structurally analogous to 3-nonenoyl chloride) in CH
Cl
under N
, producing capsaicin-like esters. The reaction required stoichiometric base (e.g., pyridine) to neutralize HCl .
| Reactants | Conditions | Product | Purity | Source |
|---|---|---|---|---|
| 3-Nonenoyl chloride + vanillyl alcohol | CH | |||
| Cl | ||||
| , pyridine, 0°C | 8-Methylnonenoyl vanillyl ester | >95% |
Hydrolysis to Carboxylic Acid
Aqueous hydrolysis of 3-nonenoyl chloride proceeds violently, generating 3-nonenoic acid.
Mechanism
-
Water attack : Hydroxide ion nucleophile forms a tetrahedral intermediate.
Kinetic Data
Hydrolysis in THF/H
O (1:1) at 25°C completes within 30 seconds, with a rate constant .
Anhydride Formation with Carboxylic Acids
3-Nonenoyl chloride reacts with carboxylic acids to form mixed anhydrides, useful in peptide coupling.
Example Reaction
Conditions
Comparison with Similar Compounds
Key Observations:
- Chain Length and Branching: Isononanoyl Chloride’s longer, branched chain confers higher molecular weight and boiling point compared to shorter-chain analogs like acetyl chloride .
- Unsaturation vs. Saturation: 3-Hexenoyl chloride’s double bond (C3 position) likely increases reactivity in addition reactions compared to saturated analogs .
- Substituent Effects : Chlorinated acyl chlorides (e.g., chloroacetyl chloride) exhibit higher density and reactivity due to electron-withdrawing chlorine substituents .
Isononanoyl Chloride :
3-Hexenoyl Chloride :
Chloroacetyl Chloride :
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